molecular formula C11H15NO4 B5977391 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid

Cat. No. B5977391
M. Wt: 225.24 g/mol
InChI Key: DWOJIEHUWQDXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been used in various scientific research applications.

Mechanism of Action

The metabotropic glutamate receptor subtype 5 (3-(5-amino-2,3-dimethoxyphenyl)propanoic acid) is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neurotransmitter release. 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid acts as a selective antagonist of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid and blocks its activity. This leads to a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid can modulate various biochemical and physiological processes in the brain. It has been shown to decrease the levels of oxidative stress and inflammation, increase the levels of brain-derived neurotrophic factor (BDNF), and improve synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid in lab experiments is its selectivity for 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one of the limitations is that it may not accurately represent the complexity of neurological disorders in humans and may not be effective in clinical trials.

Future Directions

The potential therapeutic applications of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid are still being explored. Some of the future directions for research include studying its effects on other neurological disorders, investigating its potential as a treatment for drug addiction, and exploring its use in combination with other drugs to enhance its efficacy.
In conclusion, 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid is a chemical compound that has shown promise in various scientific research applications. Its selectivity for 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid makes it a valuable tool for studying the role of this receptor in neurological disorders. Further research is needed to fully understand its potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid involves the reaction of 5-nitro-2,3-dimethoxytoluene with ethyl acrylate in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with propanoic acid to obtain the final product.

Scientific Research Applications

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to decrease the severity of symptoms in animal models of these diseases.

properties

IUPAC Name

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOJIEHUWQDXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid

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